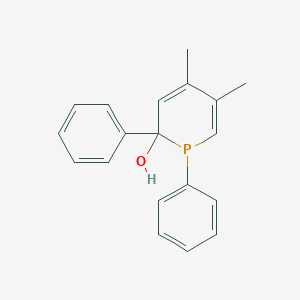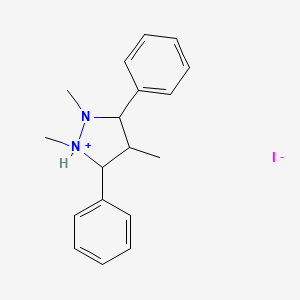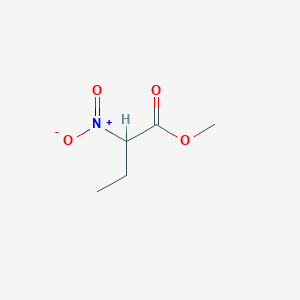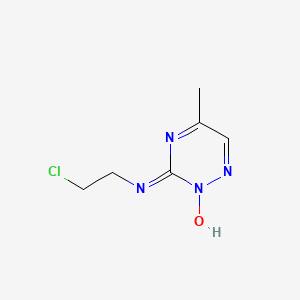
1-(5-Chloropentyl)-5-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloropentyl)-5-nitro-1H-indole is a synthetic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloropentyl group at the 1-position and a nitro group at the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropentyl)-5-nitro-1H-indole typically involves the reaction of 5-nitroindole with 1,5-dichloropentane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the indole nitrogen. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-(5-Chloropentyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Reduction: 1-(5-Aminopentyl)-5-nitro-1H-indole.
Substitution: 1-(5-Azidopentyl)-5-nitro-1H-indole or 1-(5-Thiopentyl)-5-nitro-1H-indole.
科学的研究の応用
1-(5-Chloropentyl)-5-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving indole derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(5-Chloropentyl)-5-nitro-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chloropentyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets.
類似化合物との比較
1-(5-Chloropentyl)-5-nitro-1H-indole can be compared with other similar compounds such as:
1-(5-Chloropentyl)-1H-indole: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
1-(5-Fluoropentyl)-5-nitro-1H-indole: The fluorine atom may impart different electronic properties and reactivity compared to the chlorine atom.
1-(5-Chloropentyl)-5-amino-1H-indole: The amino group may lead to different pharmacological properties compared to the nitro group.
特性
CAS番号 |
61205-62-7 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
1-(5-chloropentyl)-5-nitroindole |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-2-1-3-8-15-9-6-11-10-12(16(17)18)4-5-13(11)15/h4-6,9-10H,1-3,7-8H2 |
InChIキー |
BJLJRSHWQTWAEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2CCCCCCl)C=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)



![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

